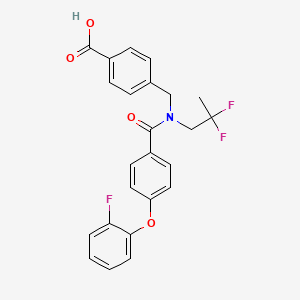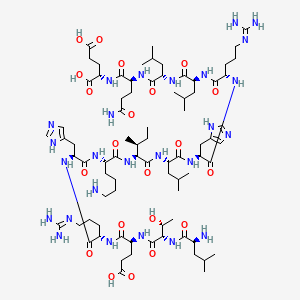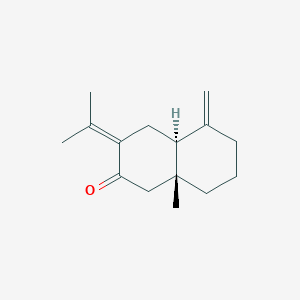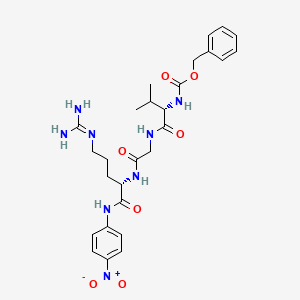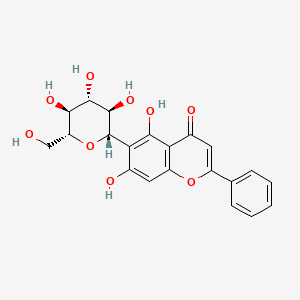
chrysin 6-C-glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chrysin 6-C-glucoside is a naturally occurring flavonoid glycoside, specifically a C-glycosylated derivative of chrysin. It is found in various plants and is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . The glycosylation of chrysin enhances its solubility and stability, making it more effective in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chrysin 6-C-glucoside can be synthesized through biotransformation using engineered strains of Escherichia coli. The process involves the introduction of heterologous uridine diphosphate-glucose biosynthetic genes and glucose facilitator diffusion protein into the E. coli cells. The engineered strains convert chrysin to this compound with a conversion rate of up to 50% under optimized conditions .
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale fermentation using bioengineered E. coli strains. The fermentation process involves the supplementation of chrysin and the use of high-performance liquid chromatography for product isolation and purification .
Chemical Reactions Analysis
Types of Reactions: Chrysin 6-C-glucoside undergoes various chemical reactions, including glycosylation, oxidation, and hydrolysis. The glycosylation reaction is catalyzed by uridine diphospho-glycosyltransferases, which attach glucose to the chrysin molecule .
Common Reagents and Conditions:
Glycosylation: Uridine diphosphate-glucose, glycosyltransferases, and engineered microbial strains.
Oxidation: Oxidizing agents such as hydrogen peroxide or molecular oxygen.
Hydrolysis: Acidic or enzymatic conditions to cleave the glycosidic bond.
Major Products:
Glycosylation: this compound.
Oxidation: Oxidized derivatives of this compound.
Hydrolysis: Chrysin and glucose.
Scientific Research Applications
Chrysin 6-C-glucoside has a wide range of scientific research applications:
Chemistry: Used as a model compound to study glycosylation reactions and the stability of C-glycosides.
Medicine: Explored for its potential anticancer, antidiabetic, and neuroprotective effects.
Mechanism of Action
Chrysin 6-C-glucoside exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and upregulates antioxidant enzymes, reducing oxidative stress.
Anti-inflammatory Activity: Inhibits pro-inflammatory cytokines and enzymes such as nuclear factor kappa B, cyclooxygenase 2, and inducible nitric oxide synthase.
Anticancer Activity: Induces apoptosis and inhibits cancer cell migration by modulating signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Chrysin 6-C-glucoside is unique compared to other similar compounds due to its C-glycosylation, which enhances its stability and solubility. Similar compounds include:
Chrysin 7-O-glucoside: An O-glycosylated derivative of chrysin with lower stability and solubility compared to this compound.
Luteolin 6-C-glucoside: Another C-glycosylated flavonoid with similar biological activities but different structural features.
This compound stands out due to its enhanced properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C21H20O9 |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
5,7-dihydroxy-2-phenyl-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |
InChI |
InChI=1S/C21H20O9/c22-8-14-17(25)19(27)20(28)21(30-14)16-11(24)7-13-15(18(16)26)10(23)6-12(29-13)9-4-2-1-3-5-9/h1-7,14,17,19-22,24-28H,8H2/t14-,17-,19+,20-,21+/m1/s1 |
InChI Key |
KLLCDVSOGLKTDV-VJXVFPJBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


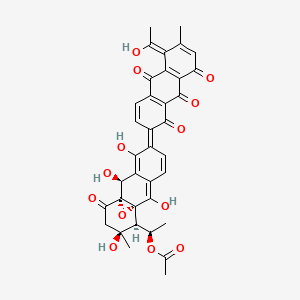

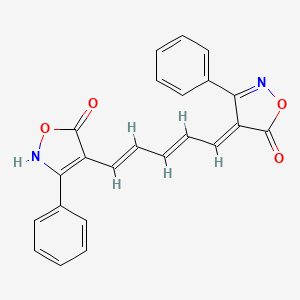
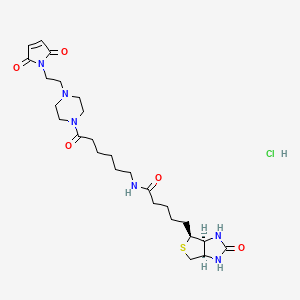

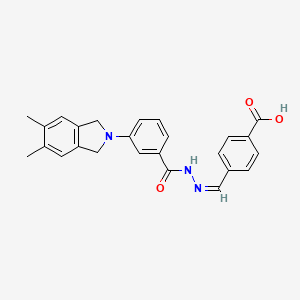
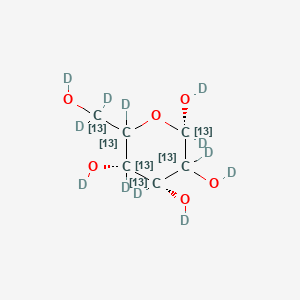

![(2E,4E)-5-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]penta-2,4-dienamide](/img/structure/B12383368.png)

